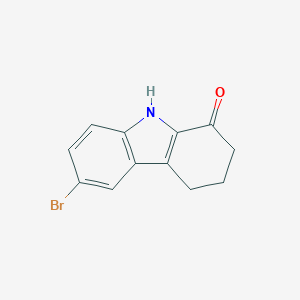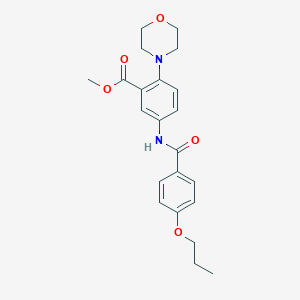
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
Übersicht
Beschreibung
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. The presence of a bromine atom at the 6th position and a ketone group at the 1st position makes this compound particularly interesting for synthetic and application purposes.
Wissenschaftliche Forschungsanwendungen
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Hazards
Zukünftige Richtungen
The future research directions for 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one and related compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of more efficient synthesis methods and the study of their reaction mechanisms could be areas of interest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one can be synthesized from 6-bromo-2,3,4,9-tetrahydro-1H-carbazole. One common method involves the oxidation of the carbazole derivative using reagents such as ammonium acetate and sodium cyanoborohydride in methanol. The reaction mixture is typically stirred overnight at elevated temperatures (around 60°C) to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar oxidation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like ammonium acetate and sodium cyanoborohydride in methanol.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized carbazole derivatives, while substitution reactions can produce a wide range of functionalized carbazoles.
Wirkmechanismus
The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-iodo-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate for various synthetic applications.
Eigenschaften
IUPAC Name |
6-bromo-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMYPCOHBHVFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59514-18-0 | |
| Record name | 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-{[5-(4-chlorophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505765.png)
![Methyl 3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B505766.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B505768.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B505769.png)
![3-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B505774.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)thiourea](/img/structure/B505775.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B505778.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B505779.png)

![Ethyl 5-[(3-chloro-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B505782.png)
![METHYL 5-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B505783.png)
![METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE](/img/structure/B505784.png)

![Ethyl 4-(4-morpholinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B505787.png)
